7-Hydroxy-1-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

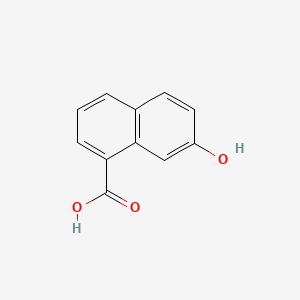

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABCHXCRWZBFQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901408 | |

| Record name | NoName_522 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-37-2 | |

| Record name | 7-Hydroxy-1-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

7-Hydroxy-1-naphthoic acid CAS number and properties

An In-Depth Technical Guide to 7-Hydroxy-1-naphthoic Acid

Introduction

This compound, a key organic intermediate, belongs to the hydroxynaphthoic acid family of compounds. These molecules, characterized by a naphthalene core functionalized with both a hydroxyl and a carboxylic acid group, serve as versatile building blocks in organic synthesis. Their unique electronic and structural properties make them valuable precursors in the development of pharmaceuticals, dyes, and other specialty chemicals.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, analysis, and potential applications, grounded in established scientific principles.

Compound Identification and Core Properties

This compound is one of several isomers of hydroxynaphthoic acid, distinguished by the specific positions of its functional groups on the naphthalene ring.[4]

1.1. Chemical Structure

Caption: Chemical structure of this compound.

1.2. Physicochemical and Spectroscopic Data

The intrinsic properties of this compound dictate its behavior in chemical reactions and its suitability for various applications. The data presented below has been aggregated from multiple chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 2623-37-2 | [4][5][6] |

| Molecular Formula | C₁₁H₈O₃ | [5][6][7] |

| Molecular Weight | 188.18 g/mol | [5][6][7] |

| IUPAC Name | This compound | [5] |

| Appearance | White to light brown solid | [6] |

| Melting Point | 253-256 °C | [4][6] |

| Boiling Point | 445.7 ± 18.0 °C (Predicted) | [6] |

| pKa | 3.58 ± 0.30 (Predicted) | [6] |

| Density | 1.399 ± 0.06 g/cm³ (Predicted) | [6] |

1.3. Solubility Profile

Synthesis and Purification

2.1. Synthetic Pathway

A documented method for synthesizing this compound involves a multi-step process starting from 8-amino-2-naphthol.[6] The synthesis proceeds via a cyano-Sandmeyer reaction to produce 8-cyano-2-naphthol, which is then subjected to harsh hydrolysis conditions (using 50% potassium hydroxide) to convert the nitrile group into a carboxylic acid, yielding the final product.[6]

Caption: General workflow for the synthesis of this compound.

This pathway is a classic example of functional group interconversion on an aromatic system, leveraging well-established named reactions to achieve the desired molecular architecture.

2.2. Purification Methodologies

Achieving high purity is critical for subsequent applications, especially in pharmaceutical development. Given its solid nature and acidic properties, several standard laboratory techniques are applicable.

Protocol: Recrystallization

-

Solvent Selection: Choose a solvent or solvent system in which the crude product is sparingly soluble at room temperature but highly soluble when heated. Toluene has been used for the purification of the parent 1-naphthoic acid and could be a starting point.[11] For more polar compounds, a mixture like ethanol/water might be effective.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals. Cooling in an ice bath can maximize the yield.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol: Chromatographic Purification For challenging separations or to achieve very high purity (>99%), high-performance liquid chromatography (HPLC) or counter-current chromatography (HSCCC) can be employed.[12][13][14]

-

Method Development: An analytical reversed-phase HPLC method would first be developed to resolve the target compound from its impurities. A typical system might use a C18 column with a mobile phase gradient of methanol and water (with an acid modifier like trifluoroacetic acid to ensure the carboxylic acid remains protonated).[12]

-

Preparative Scale-Up: The analytical method is then scaled to a preparative HPLC system with a larger column to process larger quantities of the crude material.

-

Fraction Collection: The eluent corresponding to the peak of the pure compound is collected.

-

Solvent Removal: The solvent is removed from the collected fractions, typically using a rotary evaporator, to yield the purified solid product.

Analytical Characterization

Confirming the identity and purity of synthesized this compound requires a suite of analytical techniques.

Caption: Standard workflow for analytical characterization.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound. Electron-impact mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M+) at m/z 188.[15]

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include a broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and a distinct O-H stretch for the phenolic group around 3200-3600 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the specific isomeric structure. The ¹H NMR spectrum would show distinct signals in the aromatic region (approx. 7-9 ppm) corresponding to the protons on the naphthalene ring, with coupling patterns that confirm their relative positions.[16] The protons of the hydroxyl and carboxylic acid groups would also be visible. The ¹³C NMR spectrum would show 11 distinct carbon signals, including one for the carbonyl carbon (~170 ppm) and others in the aromatic region.

Applications in Research and Drug Development

While specific applications for the this compound isomer are not as widely documented as for others, its chemical nature positions it as a valuable intermediate in several fields.

4.1. Intermediate for Organic Synthesis The dual functionality of a nucleophilic hydroxyl group and an electrophilic carboxylic acid group (or its derivatives like acyl chlorides) makes it a versatile starting material.[3][17] It can be used to construct more complex molecules for various applications, including:

-

Dye Synthesis: Hydroxynaphthoic acids are known precursors in the synthesis of azo dyes.[3] The hydroxyl group acts as a coupling site for diazonium salts, a key reaction in forming the chromophore.

-

Pharmaceutical Scaffolds: The rigid naphthalene core is a common motif in medicinal chemistry.[18] 1-Naphthoic acid itself is a precursor to Tetryzoline, a vasoconstrictor.[2][18] By analogy, this compound could serve as a starting point for novel therapeutic agents.

4.2. Potential Biological Activity Research on related hydroxynaphthoic acid isomers has revealed interesting biological activities. For instance, various isomers, including 1-hydroxy-2-naphthoic acid and 4-hydroxy-2-naphthoic acid, have been investigated as agonists or antagonists of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in modulating inflammation.[19][20][21] This suggests that this compound could be a candidate for screening in similar biological assays to explore its potential role in modulating cellular signaling pathways.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. It is recommended to store under an inert atmosphere like nitrogen.[6]

Conclusion

This compound (CAS: 2623-37-2) is a well-defined organic compound with significant potential as a chemical intermediate. Its synthesis is achievable through established chemical transformations, and it can be purified and characterized using standard laboratory techniques. While its direct applications are still emerging, the known utility of its isomers in the synthesis of dyes and pharmaceuticals highlights its value for researchers in materials science and drug discovery. Future investigations into its biological activity, particularly in pathways like AhR signaling, may uncover novel therapeutic possibilities.

References

- 1. CAS 2437-16-3: 5-Hydroxy-1-naphthoic acid | CymitQuimica [cymitquimica.com]

- 2. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Hydroxynaphthoic acid - Wikipedia [en.wikipedia.org]

- 5. 7-Hydroxy-naphthalene-1-carboxylic acid 97.00% | CAS: 2623-37-2 | AChemBlock [achemblock.com]

- 6. 1-Naphthalenecarboxylic acid, 7-hydroxy- | 2623-37-2 [amp.chemicalbook.com]

- 7. This compound [stenutz.eu]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 1-羟基-2-萘甲酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. gilson.com [gilson.com]

- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 16. CN1844072A - Method for synthesizing 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. benchchem.com [benchchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 7-Hydroxy-1-naphthoic Acid: Structure, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxy-1-naphthoic acid (CAS No. 2623-37-2), a key aromatic carboxylic acid. The document delineates its molecular structure, definitive IUPAC nomenclature, and core physicochemical properties. It further presents a detailed synthesis pathway, validated purification protocols, and a predictive analysis of its spectroscopic characteristics for structural confirmation. The guide culminates in a discussion of its current and potential applications, particularly as a versatile intermediate in the synthesis of dyes and as a scaffold in medicinal chemistry and drug development. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound.

Chemical Identity and Molecular Structure

This compound is an organic compound built upon a naphthalene core. Naphthalene is an aromatic hydrocarbon consisting of two fused benzene rings. The systematic numbering of the naphthalene ring is crucial for unambiguously identifying the positions of substituents. For this compound, a hydroxyl (-OH) group is attached at position 7, and a carboxylic acid (-COOH) group is attached at position 1.

-

Synonyms : this compound.

The structure combines the planarity and aromaticity of the naphthalene system with the distinct chemical functionalities of a phenol-like hydroxyl group and a carboxylic acid. This unique arrangement dictates its reactivity, solubility, and potential for further chemical modification.

Molecular Structure Diagram:

(A 2D representation of the this compound molecule, showing the naphthalene ring system with a carboxylic acid group at position 1 and a hydroxyl group at position 7.)

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Weight | 188.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [3] (by analogy) |

| Melting Point | 253 - 256 °C | [2][4] |

| Solubility | Soluble in many organic solvents; limited solubility in water | [3] (by analogy) |

| SMILES | O=C(O)c1cccc2ccc(O)cc12 | [5] |

| InChIKey | XABCHXCRWZBFQX-UHFFFAOYSA-N | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. The described pathway is a robust method for obtaining this specific isomer.

Synthetic Pathway Overview

A known and effective synthesis route involves the hydrolysis of 8-cyano-2-naphthol.[2] The cyano-naphthol intermediate is itself prepared from 8-amino-2-naphthol via a Sandmeyer reaction.[2] This two-stage process is a classic transformation in aromatic chemistry, allowing for the precise introduction of the carboxylic acid functionality.

-

Diazotization & Sandmeyer Reaction : 8-amino-2-naphthol is converted into a diazonium salt, which is then displaced by a cyanide group to yield 8-cyano-2-naphthol. The Sandmeyer reaction is a cornerstone of aromatic synthesis because diazonium salts are excellent leaving groups, facilitating nucleophilic substitution on an aromatic ring, which is typically unreactive towards such reactions.

-

Hydrolysis : The nitrile (cyano) group of 8-cyano-2-naphthol is subsequently hydrolyzed under strong basic conditions (e.g., 50% KOH) and heat.[2] This reaction proceeds through a carboxylate salt intermediate, which is then protonated with acid to yield the final this compound product.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Purification by Recrystallization

Purification is critical to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a highly effective method for purifying solid organic compounds like this compound.

Causality : The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.

Step-by-Step Methodology:

-

Solvent Selection : Select an appropriate solvent or solvent pair (e.g., aqueous ethanol).[6] The choice is empirical; the goal is to find a system where the product has high solubility when hot and low solubility when cold.

-

Dissolution : Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves. Using the minimum volume is key to maximizing yield.

-

Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of the product.

-

Crystallization : Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to promote maximum crystal formation. Slow cooling is crucial for the formation of large, pure crystals.

-

Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing : Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.

-

Drying : Dry the crystals under vacuum to remove all traces of the solvent. The purity of the final product can be confirmed by measuring its melting point and by analytical techniques like HPLC.[7]

Spectroscopic Characterization (Predictive Analysis)

-

¹H NMR : The spectrum will show distinct signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring. The exact chemical shifts and coupling patterns will be complex due to the substitution pattern. Two additional downfield, broad singlets are expected: one for the carboxylic acid proton (>10 ppm) and one for the phenolic hydroxyl proton. These two signals will be exchangeable with D₂O.

-

¹³C NMR : The spectrum will display 11 distinct signals. A signal for the carbonyl carbon of the carboxylic acid will appear far downfield (~170 ppm). The remaining 10 signals will correspond to the naphthalene ring carbons, with the carbons attached to the oxygen atoms (C1 and C7) being shifted further downfield compared to the other aromatic carbons.

-

Infrared (IR) Spectroscopy : A very broad absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. The phenolic O-H stretch will also appear in this region. A strong, sharp absorption band around 1680-1710 cm⁻¹ will correspond to the C=O (carbonyl) stretch of the carboxylic acid. Multiple sharp peaks between 1450 and 1600 cm⁻¹ will represent the C=C stretching vibrations of the aromatic naphthalene ring.

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) will be observed at an m/z corresponding to its molecular weight (188.18). A prominent fragment peak may be observed corresponding to the loss of COOH (m/z 45) or H₂O (m/z 18).

Applications in Research and Drug Development

Hydroxynaphthoic acids are valuable intermediates and structural motifs in various fields of chemistry.

-

Dye Synthesis : As a naphthol derivative, this compound is a prime candidate for use as a coupling component in the synthesis of azo dyes. It is known to couple at the 8-position with diazo compounds, a reaction fundamental to the formation of the azo chromophore (-N=N-).[2][11]

-

Pharmaceutical Scaffolding : The rigid, planar naphthalene core is a privileged scaffold in medicinal chemistry. The parent compound, 1-naphthoic acid, is a precursor in the synthesis of Tetryzoline, a widely used vasoconstrictor.[12] This demonstrates the utility of the naphthoic acid framework in developing pharmacologically active agents.

-

Biological Research : Structurally related hydroxynaphthoic acids have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to environmental toxins and endogenous signals.[13][14] Compounds that can modulate AhR activity are of significant interest in toxicology and drug development for inflammatory and autoimmune diseases. The unique substitution pattern of this compound makes it a compound of interest for screening in such biological assays.

Conclusion

This compound is a well-defined aromatic compound with significant potential as a chemical intermediate. Its structure, confirmed by its IUPAC name, provides a versatile platform for synthetic transformations. The established synthesis and purification protocols enable access to high-purity material, which is essential for its application in the precise synthesis of dyes, polymers, and complex pharmaceutical molecules. Its potential role as a bioactive scaffold warrants further investigation, positioning it as a valuable compound for both industrial and academic research.

References

- 1. achemblock.com [achemblock.com]

- 2. 1-Naphthalenecarboxylic acid, 7-hydroxy- | 2623-37-2 [amp.chemicalbook.com]

- 3. CAS 2437-16-3: 5-Hydroxy-1-naphthoic acid | CymitQuimica [cymitquimica.com]

- 4. Hydroxynaphthoic acid - Wikipedia [en.wikipedia.org]

- 5. This compound [stenutz.eu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-HYDROXY-1-NAPHTHOIC ACID(2283-08-1) 1H NMR [m.chemicalbook.com]

- 9. 6-Hydroxy-1-naphthoic acid(2437-17-4) 1H NMR [m.chemicalbook.com]

- 10. 1-Hydroxy-2-naphthoic acid(86-48-6) IR Spectrum [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Solubility of 7-Hydroxy-1-naphthoic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 7-hydroxy-1-naphthoic acid, a key intermediate in various fields, including medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document delves into the physicochemical properties governing its solubility, predictive assessments in various organic solvents, and a robust experimental protocol for accurate solubility determination.

Introduction: The Significance of this compound

This compound, a derivative of naphthalene, possesses a unique molecular architecture comprising a bicyclic aromatic ring system substituted with both a hydroxyl and a carboxylic acid group. This bifunctional nature imparts a distinct polarity and reactivity profile, making it a valuable building block in the synthesis of more complex molecules. Understanding its solubility is paramount for its effective use in reaction chemistry, purification processes like crystallization, and formulation development in the pharmaceutical industry. While specific solubility data for this compound is not extensively published, this guide synthesizes foundational chemical principles and data from analogous structures to provide a robust framework for its application.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, the key determinants are its aromaticity, the presence of polar functional groups, and its overall molecular size.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 7-Hydroxy-2-naphthoic acid | 1-Hydroxy-2-naphthoic acid | 5-Hydroxy-1-naphthoic acid |

| Molecular Formula | C₁₁H₈O₃[1] | C₁₁H₈O₃[2] | C₁₁H₈O₃[3] | C₁₁H₈O₃[4] |

| Molecular Weight | 188.18 g/mol [1] | 188.18 g/mol [2] | 188.18 g/mol [3] | 188.18 g/mol [4] |

| Appearance | Likely a solid at room temperature | Solid | Off-white to light yellow crystalline powder[3] | White to off-white crystalline solid[4] |

| XLogP3 | Not available | 2.9[2] | Not available | Not available |

| Hydrogen Bond Donors | 2 | 2[2] | 2[3] | 2 |

| Hydrogen Bond Acceptors | 3 | 3[2] | 3[3] | 3 |

The principle of "like dissolves like" is the cornerstone of predicting solubility. The naphthalene core of this compound is nonpolar and hydrophobic, while the hydroxyl (-OH) and carboxylic acid (-COOH) groups are polar and capable of hydrogen bonding. This duality means its solubility will be highly dependent on the nature of the solvent.

dot graph TD { A[this compound] -- "Nonpolar Naphthalene Core" --> B{Favors Nonpolar Solvents}; A -- "Polar -OH and -COOH Groups" --> C{Favors Polar Solvents}; B -- "van der Waals Interactions" --> D[e.g., Toluene, Hexane]; C -- "Hydrogen Bonding & Dipole-Dipole Interactions" --> E[e.g., Alcohols, DMSO, Acetone]; }

Caption: Interplay of molecular features of this compound and solvent preference.

Solubility Profile in Organic Solvents: A Predictive Analysis

While quantitative data for this compound is scarce, we can predict its solubility behavior based on general principles for carboxylic acids and related aromatic compounds.[5][6][7]

Polar Protic Solvents (e.g., Alcohols, Water)

Carboxylic acids with a limited number of carbon atoms are typically soluble in water due to the formation of hydrogen bonds.[5][6][8] However, the large, nonpolar naphthalene ring in this compound is expected to significantly reduce its aqueous solubility. Its isomer, 5-hydroxy-1-naphthoic acid, is described as having limited solubility in water.[4] In contrast, its solubility in alcohols (e.g., methanol, ethanol) is predicted to be significantly higher. The alkyl chains of the alcohols can interact with the naphthalene core, while their hydroxyl groups can form hydrogen bonds with the solute's polar functional groups.

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate)

Polar aprotic solvents, which possess dipoles but lack acidic protons, are generally good solvents for compounds like this compound.[3] Acetone and ethyl acetate are expected to be effective solvents. Dimethyl sulfoxide (DMSO) is a particularly strong polar aprotic solvent and is likely to exhibit high solubility for this compound.

Nonpolar Solvents (e.g., Hexane, Toluene)

Due to the presence of the polar hydroxyl and carboxylic acid groups, this compound is expected to have low solubility in nonpolar solvents like hexane.[5] The energy required to break the hydrogen bonds between the solute molecules would not be compensated by the weak van der Waals interactions with the nonpolar solvent. Aromatic solvents like toluene may show slightly better solvency than aliphatic hydrocarbons due to potential π-π stacking interactions with the naphthalene ring.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with -OH and -COOH groups, and nonpolar interactions with the naphthalene ring. |

| Water | Low | The large hydrophobic naphthalene core counteracts the hydrophilic nature of the polar groups.[4][5] | |

| Polar Aprotic | DMSO, Acetone, Ethyl Acetate | High to Moderate | Strong dipole-dipole interactions with the polar functional groups.[3] |

| Nonpolar Aromatic | Toluene | Low to Moderate | Potential for π-π stacking, but lacks strong interactions with polar groups. |

| Nonpolar Aliphatic | Hexane | Very Low | Predominantly weak van der Waals forces are insufficient to overcome solute-solute interactions.[5] |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9][10][11][12] This can be coupled with UV-Visible spectrophotometry for quantification, as aromatic compounds like this compound exhibit strong UV absorbance.[13][14]

The Shake-Flask Method: A Step-by-Step Guide

This protocol outlines the determination of the equilibrium solubility of this compound in a given organic solvent.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Equilibration: Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Centrifuge the vial to further separate the undissolved solid from the saturated solution.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Attach a syringe filter to the syringe and dispense the filtered saturated solution into a clean, pre-weighed container. This filtration step is critical to remove any remaining solid particles.

-

Quantification by UV-Vis Spectrophotometry:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Wavelength of Maximum Absorbance (λmax): Scan one of the standard solutions across the UV spectrum (e.g., 200-400 nm) to determine the λmax. Aromatic compounds typically have strong absorbance in this region.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the concentration of the original saturated solution. The result is the solubility of this compound in that solvent at the specified temperature.

dot graph TD { subgraph "Preparation" A[Add excess solid to solvent] --> B[Equilibrate on shaker]; end subgraph "Separation" B --> C[Centrifuge to pellet solid] --> D[Filter supernatant]; end subgraph "Quantification" E[Prepare standards] --> F[Determine λmax]; F --> G[Generate calibration curve]; D --> H[Dilute and measure sample absorbance]; G & H --> I[Calculate solubility]; end }

Caption: Workflow for the experimental determination of solubility using the shake-flask method and UV-Vis analysis.

Conclusion: A Practical Framework for Researchers

This guide has provided a detailed examination of the factors governing the solubility of this compound in organic solvents. By understanding its physicochemical properties and applying the principles of intermolecular forces, researchers can make informed decisions about solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a reliable method for obtaining the precise quantitative data necessary for demanding research and development applications. While a comprehensive database of its solubility in all organic solvents is not yet available, the predictive framework and experimental methodology presented here equip scientists with the necessary tools to effectively work with this versatile compound.

References

- 1. This compound [stenutz.eu]

- 2. 7-Hydroxy-2-naphthoic acid | C11H8O3 | CID 14512525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 2437-16-3: 5-Hydroxy-1-naphthoic acid | CymitQuimica [cymitquimica.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. One moment, please... [ej-eng.org]

A Technical Guide to the Spectral Properties of 7-Hydroxy-1-naphthoic Acid

Abstract

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption and fluorescence properties of 7-Hydroxy-1-naphthoic acid. In the absence of extensive direct experimental data in the current body of scientific literature, this document synthesizes information from structurally related hydroxynaphthoic acid isomers and naphthol derivatives to forecast the spectral behavior of the title compound. We delve into the theoretical underpinnings of its photophysical characteristics, with a particular focus on the influence of environmental factors such as solvent polarity and pH. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering detailed, field-proven experimental protocols for the independent acquisition and validation of spectral data. Our objective is to equip the scientific community with the necessary theoretical framework and practical methodologies to explore the potential of this compound in applications ranging from molecular probes to analytical assays.

Introduction: The Photophysical Landscape of Hydroxynaphthoic Acids

Naphthoic acid derivatives are a class of compounds that have garnered significant interest due to their diverse applications in medicinal chemistry and materials science. The introduction of a hydroxyl group onto the naphthalene ring system imparts intriguing photophysical properties, often leading to environmentally sensitive fluorescence. This compound, with its specific substitution pattern, is poised to exhibit unique spectral characteristics governed by the interplay between the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid moiety.

This guide will therefore proceed by first establishing the foundational principles of UV-Vis absorption and fluorescence, followed by a detailed discussion of how solvent polarity and pH are expected to modulate the spectral properties of this compound. We will then present standardized protocols for the experimental determination of these properties, ensuring that researchers can rigorously validate the theoretical insights provided herein.

Theoretical Spectral Properties of this compound

The electronic transitions that govern the UV-Vis absorption and fluorescence of this compound are primarily π-π* transitions within the naphthalene ring system. The positions of the absorption and emission bands are expected to be influenced by the electronic effects of the hydroxyl and carboxylic acid substituents.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound in a non-polar, aprotic solvent is anticipated to arise from the absorption of the neutral molecule. Based on data from related naphthoic acid derivatives, we can predict the characteristic absorption maxima. For instance, 1-naphthoic acid in ethanol exhibits an absorption maximum around 293 nm. The presence of the hydroxyl group in this compound is likely to cause a slight red-shift (bathochromic shift) in the absorption spectrum compared to the parent 1-naphthoic acid.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Solvent System | Predicted λ_max_ (nm) | Predicted Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Notes |

| Cyclohexane | ~295 - 305 | ~5,000 - 8,000 | Represents the neutral, non-hydrogen bonded species. |

| Ethanol | ~300 - 310 | ~6,000 - 9,000 | Solvent hydrogen bonding may cause a slight red-shift. |

| Aqueous Buffer (pH 4) | ~300 - 310 | ~6,000 - 9,000 | Predominantly the neutral species. |

| Aqueous Buffer (pH 9) | ~320 - 340 | ~7,000 - 10,000 | Deprotonation of the phenolic hydroxyl group leads to a significant red-shift. |

Fluorescence Spectroscopy

The fluorescence of this compound is expected to be highly dependent on the solvent environment due to the potential for ESIPT and other intermolecular interactions.

In non-polar solvents, a single fluorescence band corresponding to the emission from the locally excited state is anticipated. However, in protic or polar aprotic solvents, the possibility of ESIPT arises. This would lead to a dual-emission spectrum: a higher-energy band from the enol form and a significantly red-shifted, broad emission band from the keto tautomer.

The pH of the medium will also have a profound effect on the fluorescence. At acidic to neutral pH, the molecule exists in its protonated form. Upon excitation, it may undergo ESIPT. In alkaline solutions, the phenolic proton is abstracted in the ground state, forming the phenolate anion. This species will have its own characteristic absorption and a significantly red-shifted emission compared to the neutral molecule.

Table 2: Predicted Fluorescence Emission Data for this compound

| Solvent System | Predicted Excitation λ_ex_ (nm) | Predicted Emission λ_em_ (nm) | Predicted Quantum Yield (Φ_F_) | Notes |

| Cyclohexane | ~300 | ~350 - 370 | ~0.1 - 0.3 | Single emission from the enol form. |

| Ethanol | ~305 | ~360 - 380 and ~450 - 480 | ~0.2 - 0.5 | Potential for dual emission due to ESIPT. |

| Aqueous Buffer (pH 4) | ~305 | ~360 - 380 and ~450 - 480 | ~0.1 - 0.4 | Dual emission is possible. |

| Aqueous Buffer (pH 9) | ~330 | ~420 - 450 | ~0.3 - 0.6 | Single emission from the phenolate form. |

The Influence of the Microenvironment

Solvatochromism

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is a key feature of molecules with a significant change in dipole moment upon electronic excitation. For this compound, an increase in solvent polarity is expected to stabilize the more polar excited state, leading to a red-shift in the emission spectrum. This positive solvatochromism is a valuable property for sensing applications.

The relationship between the Stokes shift and solvent polarity can be analyzed using the Lippert-Mataga equation, which provides insights into the change in the dipole moment of the fluorophore upon excitation.

pH Dependence and pKa Determination

The presence of two ionizable groups, the carboxylic acid and the hydroxyl group, makes the spectral properties of this compound highly pH-dependent. The ground state pKa values can be determined by monitoring the changes in the absorption spectrum as a function of pH. Similarly, the excited state pKa* can be determined from changes in the fluorescence spectrum, often using the Förster cycle. The photoacidity of the hydroxyl group is expected to increase upon excitation, meaning its pKa* will be significantly lower than its ground state pKa.

Experimental Protocols

To facilitate the experimental validation of the predicted spectral properties, the following detailed protocols are provided.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_max_) and molar absorptivity (ε) of this compound in various solvents.

Materials and Equipment:

-

This compound (analytical grade)

-

Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile, water)

-

Calibrated volumetric flasks and pipettes

-

Analytical balance

-

Double-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of the desired solvent to prepare a stock solution of known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamp to stabilize. Set the wavelength range for the scan (e.g., 200-500 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Record the absorption spectrum of each working solution.

-

Data Analysis: Determine the λ_max_ from the spectra. Calculate the molar absorptivity (ε) at λ_max_ using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Diagram 1: UV-Vis Spectroscopy Workflow

Caption: Workflow for obtaining UV-Vis absorption spectra.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima, and relative quantum yield of this compound.

Materials and Equipment:

-

Solutions prepared for UV-Vis spectroscopy (ensure absorbance at excitation wavelength is < 0.1 AU)

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54)

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize.

-

Excitation Spectrum: Set the emission monochromator to the predicted emission maximum and scan the excitation monochromator over a range that includes the absorption bands. The resulting spectrum should resemble the absorption spectrum.

-

Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator to longer wavelengths.

-

Quantum Yield Measurement:

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the sample and the quantum yield standard.

-

Calculate the quantum yield using the following equation: Φ_sample_ = Φ_std_ * (I_sample_ / I_std_) * (A_std_ / A_sample_) * (n_sample_² / n_std_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Diagram 2: Fluorescence Spectroscopy Workflow

Caption: Workflow for fluorescence spectroscopy and quantum yield determination.

Potential Applications and Future Directions

The anticipated environmentally sensitive fluorescence of this compound suggests its potential utility in several areas:

-

Fluorescent Probes: Its sensitivity to solvent polarity and pH could be harnessed to develop probes for monitoring changes in microenvironments, such as within biological membranes or during chemical reactions.

-

Analytical Reagents: The distinct spectral shifts upon changes in pH could be utilized for the development of fluorescent indicators for acid-base titrations or for pH sensing in various media.

-

Drug Development: As a fluorescent scaffold, it could be incorporated into larger molecules to study drug-target interactions or to monitor drug release.

Future research should focus on the synthesis and experimental characterization of this compound to validate the predictions made in this guide. A thorough investigation of its photophysical properties in a wide range of solvents and pH conditions will be crucial for unlocking its full potential. Furthermore, time-resolved fluorescence studies would provide valuable insights into the dynamics of any excited-state processes, such as ESIPT.

Conclusion

This technical guide has provided a comprehensive theoretical framework for understanding the UV-Vis and fluorescence spectral properties of this compound. By drawing parallels with structurally related compounds, we have predicted its key spectral characteristics and their dependence on environmental factors. The detailed experimental protocols provided herein offer a clear pathway for the empirical validation of these predictions. It is our hope that this guide will stimulate further research into this promising molecule and facilitate its application in diverse scientific and technological fields.

A Comprehensive Technical Guide to the Physicochemical Properties of 7-Hydroxy-1-naphthoic acid: Melting and Boiling Point Analysis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the melting and boiling points of 7-Hydroxy-1-naphthoic acid, a crucial parameter for its application in research and pharmaceutical development. As a Senior Application Scientist, this document synthesizes technical data with practical, field-proven insights to ensure a comprehensive understanding of this compound's thermal behavior.

Introduction: The Significance of this compound and its Thermal Properties

This compound, a derivative of naphthoic acid, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group on a naphthalene scaffold, makes it a versatile precursor for the synthesis of a wide range of compounds, including dyes and potential pharmaceutical agents.[1][2] The hydroxynaphthoic acids, in general, are more widely utilized than their parent naphthoic acids.[3]

The melting and boiling points are fundamental physical properties that dictate the conditions for handling, purification, and formulation of a chemical compound. A sharp melting point is a primary indicator of the purity of a crystalline solid.[4][5] Any impurities present will typically lead to a depression and broadening of the melting point range.[4][5][6] The boiling point, on the other hand, is a key parameter for purification by distillation and for understanding a compound's volatility.[7][8]

Physicochemical Data of this compound

A thorough review of available chemical literature and databases provides the following key physicochemical data for this compound.

| Property | Value | Source |

| Chemical Formula | C₁₁H₈O₃ | [9][10] |

| Molecular Weight | 188.18 g/mol | [9][10] |

| CAS Number | 2623-37-2 | [10][11] |

| Melting Point | 256 °C | [11][12] |

| Boiling Point | Data not available; likely decomposes | N/A |

In-Depth Analysis of the Melting Point of this compound

The reported melting point of this compound is a relatively high 256 °C.[11][12] This elevated melting point can be attributed to the molecule's rigid aromatic structure and the presence of strong intermolecular hydrogen bonding facilitated by both the carboxylic acid and hydroxyl functional groups. These intermolecular forces require a significant amount of thermal energy to overcome, leading to a high melting point.

The purity of a sample of this compound can be assessed by the sharpness of its melting point range. A pure, crystalline sample is expected to have a sharp melting range of 1-2 °C.[4][13] A broader melting range would indicate the presence of impurities.

The Challenge of Determining the Boiling Point of this compound

A notable omission in the available literature is the boiling point of this compound. This is not an oversight but rather a consequence of the compound's thermal instability. Organic molecules with functional groups like carboxylic acids, especially in a condensed aromatic system, are prone to decomposition at elevated temperatures. It is highly probable that this compound will decarboxylate (lose CO₂) or undergo other decomposition reactions before it can reach a temperature at which its vapor pressure equals the atmospheric pressure (the definition of a boiling point).

Therefore, for practical purposes in a laboratory or industrial setting, it should be assumed that this compound does not have a defined boiling point at atmospheric pressure and will decompose upon strong heating.

Experimental Protocol for Melting Point Determination of this compound

The following is a detailed, step-by-step methodology for the accurate determination of the melting point of this compound, a critical procedure for verifying its identity and purity.

Objective: To accurately determine the melting point range of a sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Using a mortar and pestle, finely powder the sample to ensure uniform heat transfer.[13]

-

-

Loading the Capillary Tube:

-

Melting Point Determination:

-

Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

If the approximate melting point is known (256 °C), set the heating rate to be rapid until the temperature is about 20 °C below the expected melting point.[4]

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.[13]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last crystal melts (the end of the melting range).[13]

-

-

Data Interpretation:

To visually represent the workflow for this critical experimental procedure, the following diagram is provided:

Caption: Experimental workflow for the determination of the melting point of this compound.

Conclusion and Implications for Research and Development

The high melting point of this compound at 256 °C underscores the stability of its crystalline lattice, a factor that is advantageous for storage and handling. Professionals in drug development should consider this thermal stability during formulation processes. The absence of a defined boiling point and the likelihood of decomposition at high temperatures preclude the use of distillation for purification. Alternative methods such as recrystallization should be employed to ensure the high purity required for pharmaceutical applications. Accurate melting point determination remains the most reliable and straightforward method for assessing the purity of this important synthetic intermediate.

References

- 1. CAS 2437-16-3: 5-Hydroxy-1-naphthoic acid | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-Naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. digitalcommons.xula.edu [digitalcommons.xula.edu]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. vernier.com [vernier.com]

- 9. This compound [stenutz.eu]

- 10. 7-Hydroxy-naphthalene-1-carboxylic acid 97.00% | CAS: 2623-37-2 | AChemBlock [achemblock.com]

- 11. 1-Naphthalenecarboxylic acid, 7-hydroxy- | 2623-37-2 [amp.chemicalbook.com]

- 12. Hydroxynaphthoic acid - Wikipedia [en.wikipedia.org]

- 13. employees.oneonta.edu [employees.oneonta.edu]

A Technical Guide to the Discovery and History of Hydroxynaphthoic Acids

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of hydroxynaphthoic acids. Tailored for researchers, scientists, and drug development professionals, this document delves into the pivotal moments and scientific minds that have shaped our understanding and application of these versatile chemical compounds. From their foundational synthesis via the Kolbe-Schmitt reaction to their crucial role in modern materials and pharmaceuticals, this guide offers a detailed narrative grounded in scientific literature and historical context.

Introduction to Hydroxynaphthoic Acids: A Family of Versatile Aromatic Compounds

Hydroxynaphthoic acids are a class of organic compounds characterized by a naphthalene backbone substituted with both a hydroxyl (-OH) and a carboxyl (-COOH) group. The relative positions of these functional groups give rise to a multitude of isomers, each with unique chemical properties and applications. Among the most commercially and scientifically significant isomers are 3-hydroxy-2-naphthoic acid, 1-hydroxy-2-naphthoic acid, and 6-hydroxy-2-naphthoic acid. These compounds serve as vital intermediates in the synthesis of a wide array of products, ranging from high-performance polymers and pigments to sophisticated pharmaceutical agents.[1][2] Their rich history is intrinsically linked to the development of organic chemistry and the quest for novel materials with advanced properties.

The Dawn of Aromatic Carboxylation: The Kolbe-Schmitt Reaction and its Pioneers

The history of hydroxynaphthoic acids is inseparable from the groundbreaking work of German chemists Hermann Kolbe and Rudolf Schmitt . Their development of the Kolbe-Schmitt reaction in the mid-19th century laid the cornerstone for the industrial synthesis of aromatic hydroxy acids.[3][4]

Hermann Kolbe (1818-1884) was a prominent figure in the establishment of modern organic chemistry. His work challenged the prevailing theory of vitalism by demonstrating that organic compounds could be synthesized from inorganic starting materials.[5] In 1860, Kolbe discovered that salicylic acid could be synthesized by reacting sodium phenoxide with carbon dioxide at high temperatures.[3] This reaction, initially known as the Kolbe synthesis, was a landmark achievement in synthetic organic chemistry.

Rudolf Schmitt (1830-1898) , a student of Kolbe, significantly improved upon his mentor's method. In 1885, Schmitt discovered that the reaction could be carried out under pressure, which dramatically increased the yield and efficiency of the carboxylation process.[4][6] This modified procedure, now universally known as the Kolbe-Schmitt reaction, remains the primary industrial method for the production of salicylic acid and its analogues, including the hydroxynaphthoic acids.[3]

The application of the Kolbe-Schmitt reaction to naphthols, the precursors to hydroxynaphthoic acids, marked a significant expansion of its utility. The reaction involves the carboxylation of an alkali metal salt of a naphthol with carbon dioxide under elevated temperature and pressure.[7] The regioselectivity of the reaction, which determines the specific isomer produced, is highly sensitive to reaction conditions such as temperature, pressure, and the choice of alkali metal.[3]

The Synthesis of Key Hydroxynaphthoic Acid Isomers: An Evolving Landscape

The industrial production of specific hydroxynaphthoic acid isomers has been refined over more than a century, with the Kolbe-Schmitt reaction at its core. The following sections detail the historical development and key synthetic considerations for the most prominent isomers.

3-Hydroxy-2-naphthoic Acid: The Workhorse of the Dye and Pigment Industry

3-Hydroxy-2-naphthoic acid, often referred to as "BON acid," is a cornerstone of the organic dye and pigment industry.[1][8] It serves as a precursor to a vast array of azo dyes and pigments, valued for their vibrant colors and stability.[1][9]

The synthesis of 3-hydroxy-2-naphthoic acid is a classic application of the Kolbe-Schmitt reaction, starting from 2-naphthol.[1] Early 20th-century patents, such as the one granted to DuPont in 1927, detail the process of heating an alkali-metal beta-naphtholate with carbon dioxide at temperatures above 180°C and under significant pressure.[10] These early investigations established that higher temperatures favor the formation of the 2,3-isomer over the 2,1-isomer.[10] The process involves the formation of an alkali-metal salt of 2-naphthol, which is then carboxylated. The resulting product is then acidified to yield 3-hydroxy-2-naphthoic acid.

6-Hydroxy-2-naphthoic Acid: A Monomer for High-Performance Polymers

6-Hydroxy-2-naphthoic acid (HNA) is a critical monomer in the production of high-performance liquid crystal polymers (LCPs).[11] These materials exhibit exceptional thermal stability and mechanical strength, making them suitable for demanding applications in electronics and aerospace.

The synthesis of HNA also relies on the Kolbe-Schmitt reaction, but with different reaction parameters compared to the synthesis of 3-hydroxy-2-naphthoic acid. The carboxylation of the potassium salt of 2-naphthol at elevated temperatures, typically between 170-230°C, is the primary route to HNA.[11][12] Patents from the latter half of the 20th century describe improved processes for its production, focusing on optimizing reaction conditions to maximize the yield of the desired 6,2-isomer.[13] Alternative synthetic routes have also been explored, such as a multi-step process starting from 2-naphthol involving methoxylation, bromination, a Grignard reaction, and demethylation, which has been reported to achieve high overall yields.[14] Another innovative approach involves the aerobic oxidation of 2,6-diisopropylnaphthalene.[15]

Table 1: Comparison of Synthetic Conditions for Hydroxynaphthoic Acid Isomers

| Isomer | Starting Material | Key Reaction | Typical Conditions |

| 3-Hydroxy-2-naphthoic acid | 2-Naphthol | Kolbe-Schmitt Reaction | High temperature (>180°C), high pressure |

| 6-Hydroxy-2-naphthoic acid | 2-Naphthol | Kolbe-Schmitt Reaction | Elevated temperature (170-230°C) with potassium salt |

| 1-Hydroxy-2-naphthoic acid | 1-Naphthol | Kolbe-Schmitt Reaction | Lower temperature carboxylation |

Other Isomers: Exploring the Chemical Space

While 3-hydroxy-2-naphthoic acid and 6-hydroxy-2-naphthoic acid are the most commercially significant isomers, other hydroxynaphthoic acids have also been synthesized and studied. For instance, 1-hydroxy-2-naphthoic acid is another isomer that can be prepared via the Kolbe-Schmitt reaction, typically by carboxylating 1-naphthol.[16] The synthesis of various isomers often involves careful control of reaction conditions to direct the carboxylation to the desired position on the naphthalene ring.

Evolution of Analytical Techniques for Characterization

The characterization of hydroxynaphthoic acids has evolved in tandem with advancements in analytical chemistry. In the early stages of their discovery, classical methods such as melting point determination and elemental analysis were the primary means of identification and purity assessment.

With the advent of spectroscopic techniques in the 20th century, the characterization of these compounds became far more precise.

-

Infrared (IR) Spectroscopy: Allowed for the identification of the characteristic hydroxyl and carboxyl functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provided information about the electronic structure of the naphthalene ring system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Enabled the definitive determination of the isomeric structure by revealing the connectivity of protons and carbons in the molecule.

-

Mass Spectrometry (MS): Allowed for the precise determination of the molecular weight and fragmentation patterns, further confirming the identity of the compound.

Modern analytical laboratories now employ a suite of these techniques, often in hyphenated forms like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to achieve highly sensitive and specific analysis of hydroxynaphthoic acids and their derivatives.[17]

Applications: From Colorful Dyes to Advanced Materials and Pharmaceuticals

The diverse properties of hydroxynaphthoic acid isomers have led to their application in a wide range of fields.

Dyes and Pigments

As previously mentioned, 3-hydroxy-2-naphthoic acid is a pivotal intermediate in the synthesis of azo dyes and pigments.[1][9] Its coupling with diazotized aromatic amines produces a vast palette of colors used in textiles, printing inks, and paints.

High-Performance Polymers

The use of 6-hydroxy-2-naphthoic acid as a monomer for liquid crystal polymers represents a significant advancement in materials science.[11] These polymers, known for their exceptional strength and thermal resistance, are used in a variety of high-tech applications.

Medicinal Chemistry and Pharmaceuticals

Hydroxynaphthoic acid derivatives have also found applications in the pharmaceutical industry. For instance, certain derivatives of 3,5-dihydroxy-2-naphthoic acid have been investigated as potential leads for the development of antibabesial drugs.[18] The hydroxynaphthoic acid scaffold serves as a versatile starting point for the synthesis of more complex molecules with potential therapeutic activity.[8][19] They are also used as intermediates in the synthesis of various pharmaceuticals.[8]

Conclusion

The journey of hydroxynaphthoic acids, from their theoretical underpinnings in the work of Kolbe and Schmitt to their indispensable role in modern technology, is a testament to the enduring power of fundamental chemical research. The continued exploration of their synthesis and properties promises to unlock new applications and further solidify their importance in the landscape of industrial and medicinal chemistry. This guide has provided a historical and technical foundation for understanding these remarkable compounds, offering valuable insights for researchers and professionals dedicated to advancing the frontiers of science and technology.

References

- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. Hydroxynaphthoic acid - Wikipedia [en.wikipedia.org]

- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Hermann Kolbe - Wikipedia [en.wikipedia.org]

- 6. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 8. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. US1648839A - Process of making 2, 3-hydroxynaphthoic acid - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. 6-Hydroxy-2-naphthoic acid | 16712-64-4 [chemicalbook.com]

- 13. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

- 18. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 19. On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol and identification and reduction of the formation of 2,2'-dihydroxy-3,3',5,5'-tetra-t-butylbiphenyl in the synthesis of 3,5-di-t-butylsalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for 7-Hydroxy-1-naphthoic acid synthesis

An Application Note and Experimental Protocol for the Synthesis of 7-Hydroxy-1-naphthoic acid

Introduction

This compound is a valuable aromatic carboxylic acid and a key building block in the synthesis of pharmaceuticals and advanced materials. Its structure, featuring both a hydroxyl and a carboxylic acid group on a naphthalene scaffold, allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis. This document provides a detailed experimental protocol for the synthesis of this compound, designed for researchers and professionals in chemistry and drug development. The primary synthetic route detailed herein is the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols and naphthols.[1][2]

Synthetic Strategy: The Kolbe-Schmitt Reaction

The synthesis of this compound is achieved through the regioselective carboxylation of 2,7-dihydroxynaphthalene. The Kolbe-Schmitt reaction is an electrophilic aromatic substitution where a phenoxide or naphthoxide ion undergoes nucleophilic attack on carbon dioxide.[1] The choice of reaction conditions, particularly temperature and the counter-ion of the naphthoxide, is critical for achieving the desired regioselectivity. Lower temperatures generally favor the formation of the ortho-carboxylated product, which in this case is the desired 1-carboxy isomer. The use of a potassium salt of the naphthol has been shown to be effective in promoting the carboxylation reaction.[1]

The overall reaction scheme is as follows:

Step 1: Formation of the Dipotassium Salt of 2,7-dihydroxynaphthalene 2,7-dihydroxynaphthalene is reacted with a strong base, such as potassium hydroxide, to form the dipotassium salt. This step is crucial as the naphthoxide is a much stronger nucleophile than the corresponding naphthol.

Step 2: Carboxylation The dipotassium salt is then reacted with carbon dioxide under pressure. The electron-rich naphthoxide attacks the electrophilic carbon of CO2, leading to the formation of a carboxylate salt.

Step 3: Acidification The reaction mixture is acidified to protonate the carboxylate and phenoxide groups, yielding the final product, this compound.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general methodology for the Kolbe-Schmitt carboxylation of naphthols.[1]

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2,7-Dihydroxynaphthalene | Reagent grade, 98% | Sigma-Aldrich |

| Potassium Hydroxide (KOH) | ACS reagent, ≥85% | Fisher Scientific |

| Dibutyl Carbitol | 99% | Alfa Aesar |

| Carbon Dioxide (CO2) | High purity, 99.9% | Airgas |

| Hydrochloric Acid (HCl) | Concentrated, 37% | VWR Chemicals |

| Ethanol, 200 proof | ACS/USP grade | Decon Labs |

| Deionized Water | Type II | In-house |

| Anhydrous Magnesium Sulfate | Reagent grade | Sigma-Aldrich |

-

Equipment:

-

500 mL three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Distillation apparatus

-

Gas inlet adapter

-

Pressure gauge

-

Thermometer

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Procedure

Part 1: Formation of Anhydrous Dipotassium 2,7-dihydroxynaphthalenoxide

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a distillation head, add 2,7-dihydroxynaphthalene (16.0 g, 0.1 mol) and dibutyl carbitol (200 mL).

-

Stir the mixture at room temperature to form a slurry.

-

Slowly add a 45% aqueous solution of potassium hydroxide (24.6 g, containing 11.1 g of KOH, 0.2 mol) to the stirred mixture. An exothermic reaction will occur, and the mixture will become thicker.

-

Once the addition is complete, heat the mixture to 120-130 °C under reduced pressure (e.g., 20-30 mmHg) to distill off the water. Continue the distillation until no more water is collected. This step is critical to ensure anhydrous conditions for the carboxylation reaction.[1]

Part 2: Carboxylation

-

Cool the reaction mixture to below 80 °C.

-

Replace the distillation head with a gas inlet adapter connected to a carbon dioxide cylinder via a pressure regulator and a pressure gauge.

-

Pressurize the flask with carbon dioxide to approximately 20-30 psi.

-

Heat the stirred reaction mixture to 130-140 °C and maintain this temperature for 6-8 hours under CO2 pressure. Monitor the pressure and add more CO2 as needed to maintain the desired pressure.

Part 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and carefully vent the excess carbon dioxide.

-

Add 200 mL of deionized water to the reaction mixture and stir until the solid dissolves.

-

Transfer the mixture to a separatory funnel. The aqueous layer contains the potassium salt of the product. Separate the aqueous layer from the organic (dibutyl carbitol) layer.

-

Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid with stirring until the pH is approximately 2. A precipitate of the crude product will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with cold deionized water until the washings are neutral to pH paper.

-

Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Part 4: Recrystallization

-

Dissolve the crude this compound in a minimum amount of hot 50% aqueous ethanol.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% aqueous ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (O-H, C=O, aromatic C-H).

-

Mass Spectrometry: To determine the molecular weight.

Safety Precautions

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Potassium hydroxide is corrosive and should be handled with care.

-

The carboxylation step is performed under pressure. Ensure the glassware is free of defects and use a blast shield.

-

Handle concentrated hydrochloric acid with caution as it is corrosive and releases toxic fumes.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product yield | Incomplete formation of the naphthoxide salt. | Ensure the correct stoichiometry of KOH is used and that the reaction with 2,7-dihydroxynaphthalene is complete. |

| Presence of water in the carboxylation step. | Ensure the distillation to remove water is thorough. Dibutyl carbitol should be anhydrous. | |

| Insufficient CO2 pressure or reaction time. | Maintain the recommended CO2 pressure and reaction time. | |

| Formation of isomers | Incorrect reaction temperature. | Carefully control the reaction temperature during carboxylation. Lower temperatures favor ortho-carboxylation. |

| Dark-colored product | Oxidation of the naphthol or product. | Handle the naphthoxide under an inert atmosphere (e.g., nitrogen) if possible. |

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Kolbe-Schmitt reaction.

Caption: Mechanism of the Kolbe-Schmitt Reaction.

References

Application Notes & Protocols: Using 7-Hydroxy-1-naphthoic acid as a Fluorescent Label for Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of proteins with fluorescent probes is a cornerstone technique in modern biological research and drug development.[1][2] It enables the visualization, tracking, and quantification of proteins in a multitude of applications, including immunoassays, fluorescence microscopy, and flow cytometry. While a wide array of commercial fluorescent dyes is available, the exploration of novel fluorophores with unique properties remains a key area of research.

7-Hydroxy-1-naphthoic acid is a compact, naphthalene-based molecule with intrinsic fluorescent properties. Its small size may offer advantages by minimizing potential steric hindrance or disruption of protein function upon conjugation. The presence of a carboxylic acid group provides a chemical handle for covalent attachment to proteins, typically by targeting primary amines on lysine residues and the N-terminus.

This document provides a comprehensive, principles-based guide for the use of this compound as a fluorescent protein label. It details a robust, two-step protocol based on the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4] As this specific molecule is not a conventional labeling reagent, this guide is built upon foundational bioconjugation principles to provide a self-validating framework for its successful application.[5]

Principle of the Method

Directly reacting a carboxylic acid with a protein's primary amine is inefficient under physiological conditions, as the amine's basicity deprotonates the carboxylic acid, forming an unreactive salt.[6][7][8][9] To overcome this, the carboxylic acid on this compound must first be "activated." EDC/NHS chemistry is a highly efficient and widely used method for this purpose.[3][4][10]

The process occurs in two key stages:

-

Activation: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution and prone to hydrolysis. The addition of NHS (or its water-soluble analog, Sulfo-NHS) traps this intermediate, converting it into a more stable, amine-reactive NHS ester.[3][4] This activation step is most efficient in a slightly acidic buffer (pH 4.5-6.0).[11]

-

Conjugation: The stable NHS-ester readily reacts with primary amines on the protein surface (e.g., lysine side chains) to form a stable, covalent amide bond. This reaction is most efficient at a physiological to slightly basic pH (pH 7.2-8.5). The result is the 7-hydroxy-1-naphthoyl group covalently attached to the protein.

Caption: EDC/NHS coupling reaction mechanism.

Spectral Properties of this compound